Leukotriene E4-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

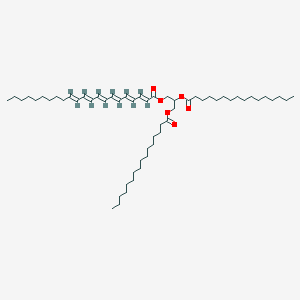

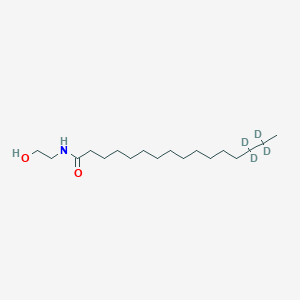

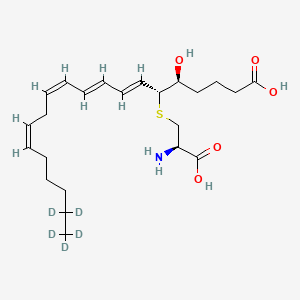

Leukotriene E4-d5 (LTE4-d5) is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .

Synthesis Analysis

LTE4-d5 is produced by the action of dipeptidase on LTD4, leaving only the cysteinyl group still attached to the fatty acid backbone . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Molecular Structure Analysis

LTE4-d5 has a molecular formula of C23H32D5NO5S . It contains five deuterium atoms at the 19, 19’, 20, 20, and 20 positions .Chemical Reactions Analysis

LTE4-d5 is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone .Physical And Chemical Properties Analysis

LTE4-d5 has a molecular weight of 444.6 . It is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2) . The density is 1.1±0.1 g/cm^3, and the boiling point is 674.1±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Metabolism and Biological Potency : LTE4 is a metabolite formed from leukotriene D4, exhibiting slow-reacting substance-like contractions of guinea pig ileum, albeit less potently than leukotriene C4. LTE4 and its analogs are metabolized from various leukotrienes, indicating a complex metabolic pathway involved in their formation and action (Bernström & Hammarström, 1981).

Role in Hypersensitivity and Inflammation : Leukotrienes, including LTE4, are significant mediators in immediate hypersensitivity reactions and inflammation. They are produced from arachidonic acid and have been implicated in various pathophysiological roles in allergic and inflammatory responses (Samuelsson, 1983).

Cardiovascular Effects : LTE4 is a potent coronary constrictor and has been observed to cause reduced myocardial contractility and coronary blood flow, indicating its significant role in cardiovascular functions and possibly in cardiac disorders associated with inflammatory changes (Ezra et al., 1983).

Immunosuppressive Properties : Both leukotriene D4 and E4 demonstrate immunosuppressive properties, capable of inhibiting lymphocyte transformation and antibody-forming cells in vitro. This suggests a potential role for leukotrienes in the modulation of immune responses (Webb et al., 1982).

Contribution to Ischemia and Reperfusion Injury : Research indicates that leukotrienes D4 and E4 produced in the myocardium can impair coronary flow and ventricular function, particularly after periods of ischemia and reperfusion in the heart. This underscores their role in contributing to the pathophysiology of ischemic heart conditions (Lee et al., 1993).

Biosynthesis and Metabolism : The synthesis and metabolism of leukotrienes, including LTE4, involve complex enzymatic pathways. Understanding these processes is crucial for comprehending the role of leukotrienes in various biological and pathophysiological conditions (Murphy & Gijón, 2007).

Role in Tissue Trauma : Leukotrienes have been observed to increase significantly after mechanical or thermal trauma, suggesting their involvement in the pathophysiology of tissue trauma, such as inducing edema and respiratory dysfunction (Denzlinger et al., 1985).

Pharmacological Actions : Leukotrienes, including LTE4, exhibit various pharmacological actions such as vasoconstriction, bronchoconstriction, and modulation of immune responses. Understanding their pharmacology is essential for developing potential therapeutic interventions (Sirois & Borgeat, 1984).

Mecanismo De Acción

Target of Action

Leukotriene E4-d5 (LTE4-d5) is a variant of Leukotriene E4 (LTE4), which is a member of the leukotriene family . Leukotrienes are eicosanoid inflammatory mediators produced in leukocytes . The primary targets of LTE4 are the cells producing them and neighboring cells, where they regulate immune responses through lipid signaling .

Mode of Action

LTE4-d5, like LTE4, is produced by the action of dipeptidase on LTD4 . This leaves only the cysteinyl group still attached to the fatty acid backbone . It uses lipid signaling to convey information to either the cell producing them (autocrine signaling) or neighboring cells (paracrine signaling) in order to regulate immune responses .

Biochemical Pathways

The production of leukotrienes, including LTE4, is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators . Leukotrienes are synthesized from arachidonic acid (AA) released from membrane phospholipids by phospholipase A2 enzymes . They are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-LOX) and 5-LO-activating protein (FLAP), both of which are required for leukotriene biosynthesis .

Pharmacokinetics

LTE4-d5 is intended for use as an internal standard for the quantification of LTE4 by GC- or LC-mass spectrometry . LTE4, and by extension LTE4-d5, accumulates in both plasma and urine . Urinary excretion of LTE4 is most often used as an indicator of asthma .

Result of Action

One of the roles of leukotrienes, specifically leukotriene D4, is to trigger contractions in the smooth muscles lining the bronchioles . Their overproduction is a major cause of inflammation in asthma and allergic rhinitis . As LTE4-d5 is a variant of LTE4, it is likely to have similar effects.

Action Environment

The action of leukotrienes, including LTE4-d5, can be influenced by environmental factors. For example, the production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators These mediators can be influenced by various factors such as diet, exposure to allergens, and other environmental triggers

Safety and Hazards

Direcciones Futuras

Leukotriene E4, including its deuterium labeled form LTE4-d5, is a subject of ongoing research. It has been linked to several respiratory diseases, and urinary LTE4 levels are increased during severe asthma attacks and are especially high in people with aspirin-exacerbated respiratory disease . Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma .

Análisis Bioquímico

Biochemical Properties

Leukotriene E4-d5 plays a crucial role in biochemical reactions, particularly in the context of inflammation. It is produced by the action of dipeptidase on Leukotriene D4, leaving only the cysteinyl group attached to the fatty acid backbone . This compound interacts with various enzymes and proteins, including dipeptidase and cysteinyl leukotriene receptors. These interactions are essential for its role in mediating inflammatory responses. This compound is considerably less active than Leukotriene C4 in the biological activities characteristic of cysteinyl leukotrienes .

Cellular Effects

This compound affects various types of cells and cellular processes. It is known to be produced by several types of white blood cells, including eosinophils, mast cells, tissue macrophages, and basophils . This compound influences cell function by binding to cysteinyl leukotriene receptors, which are G-protein-coupled receptors. This binding triggers a cascade of signaling pathways, including the activation of mitogen-activated protein kinases, phosphatidylinositol 3-kinase, and protein kinase B . These pathways lead to changes in gene expression and cellular metabolism, promoting inflammatory responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with cysteinyl leukotriene receptors. Upon binding to these receptors, this compound activates downstream signaling pathways, such as the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase pathway . These pathways result in the activation of transcription factors like nuclear factor-κB, which regulate the expression of genes involved in inflammation. This compound also modulates the activity of enzymes like protein kinase C and adenosine monophosphate-activated protein kinase, further influencing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound accumulates in both plasma and urine, making it a reliable indicator of inflammatory responses . The temporal effects of this compound are often monitored through its urinary excretion, which provides insights into its stability and degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate inflammatory responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including increased inflammation and tissue damage . The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in the metabolic pathways of leukotrienes, which are derived from arachidonic acid via the 5-lipoxygenase pathway . This pathway includes the conversion of Leukotriene A4 to Leukotriene C4, which is further metabolized to Leukotriene D4 and finally to Leukotriene E4. This compound interacts with enzymes like 5-lipoxygenase and dipeptidase, playing a role in the regulation of metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It accumulates in both plasma and urine, indicating its widespread distribution in the body . The transport and distribution of this compound are essential for its role as an inflammatory mediator, as it needs to reach target cells and tissues to exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cysteinyl leukotriene receptors on the cell membrane . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound ensures its effective participation in inflammatory signaling pathways .

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-XPGOKVCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.